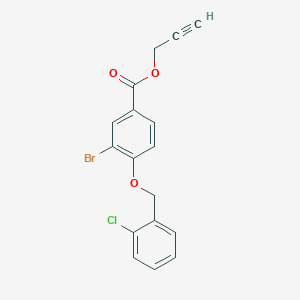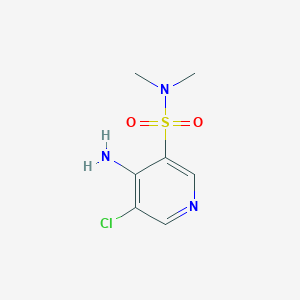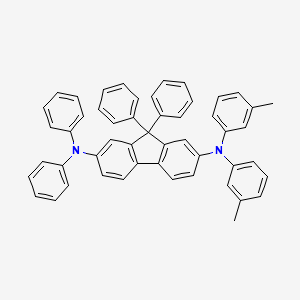
3-(Difluoromethoxy)-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-5-methylaniline is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a methylaniline group (-C6H4NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-5-methylaniline typically involves the introduction of the difluoromethoxy group onto an aniline precursor. One common method is the reaction of 3-amino-5-methylphenol with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Difluoromethoxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-5-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)-5-methylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can also form hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
3-(Trifluoromethoxy)-5-methylaniline: Similar structure but with a trifluoromethoxy group.
3-(Methoxy)-5-methylaniline: Contains a methoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)-aniline: Lacks the methyl group on the aromatic ring.
Uniqueness: 3-(Difluoromethoxy)-5-methylaniline is unique due to the presence of both the difluoromethoxy and methylaniline groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C8H9F2NO |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-5-methylaniline |
InChI |
InChI=1S/C8H9F2NO/c1-5-2-6(11)4-7(3-5)12-8(9)10/h2-4,8H,11H2,1H3 |
Clave InChI |
AQVFRGAVLMCVEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


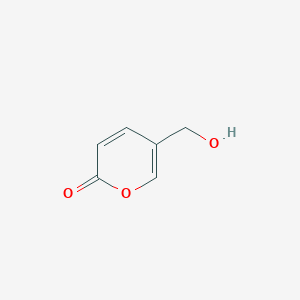
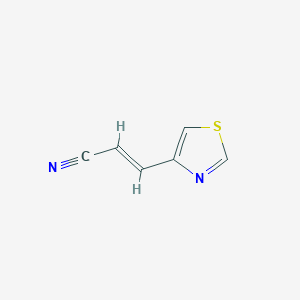
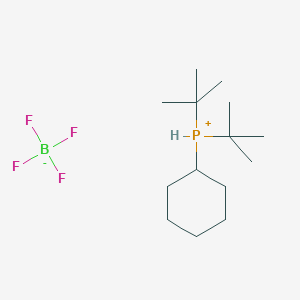
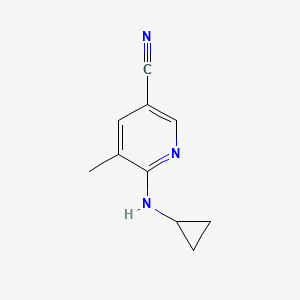

![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
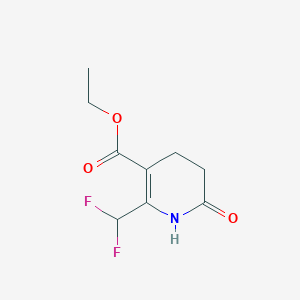
![2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B15230803.png)
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)

